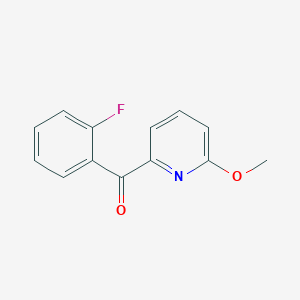

2-(2-Fluorobenzoyl)-6-methoxypyridine

Description

2-(2-Fluorobenzoyl)-6-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a 2-fluorobenzoyl moiety at the 2-position. The compound is cataloged under reference code 10-F203056 and is primarily used in laboratory settings .

Properties

IUPAC Name |

(2-fluorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEAYXGTJOOIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzoyl)-6-methoxypyridine typically involves the reaction of 2-fluorobenzoyl chloride with 6-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 2-(2-Hydroxybenzoyl)-6-methoxypyridine.

Reduction: 2-(2-Fluorobenzyl)-6-methoxypyridine.

Substitution: 2-(2-Aminobenzoyl)-6-methoxypyridine or 2-(2-Thiobenzoyl)-6-methoxypyridine.

Scientific Research Applications

Gamma-Secretase Modulators

Recent studies have highlighted the role of methoxypyridine derivatives, including 2-(2-Fluorobenzoyl)-6-methoxypyridine, as gamma-secretase modulators (GSMs). These compounds are particularly relevant in the context of Alzheimer's disease, where they have demonstrated efficacy in reducing amyloid beta (Aβ42) production. For instance, a novel compound derived from methoxypyridine exhibited improved activity for attenuating Aβ42 levels in both plasma and brain tissues of transgenic mice models .

Antibacterial Agents

The compound's structural motifs have also been explored for their antibacterial properties. Research indicates that derivatives containing the 2-fluorobenzoyl group can enhance the activity against bacterial targets such as FtsZ, a protein crucial for bacterial cell division. This suggests potential applications in developing new antibacterial therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. These synthetic pathways allow for the generation of a wide array of derivatives that can be tailored for specific biological activities.

| Synthesis Method | Description |

|---|---|

| Friedel-Crafts Acylation | Acylation of pyridine with fluorobenzoyl chloride |

| Nucleophilic Substitution | Replacement of fluorine with other nucleophiles |

| Electrophilic Aromatic Substitution | Introduction of different substituents on the aromatic ring |

Case Study 1: Alzheimer's Disease Research

In a study focused on gamma-secretase modulation, researchers synthesized several methoxypyridine derivatives, including this compound. The derivative was tested for its ability to cross the blood-brain barrier (BBB) and showed significant reductions in Aβ42 levels in treated mice compared to controls. This underscores its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Antibacterial Activity

Another investigation examined the antibacterial efficacy of compounds containing the 2-fluorobenzoyl motif against Staphylococcus aureus. The study utilized molecular docking techniques to elucidate binding interactions with FtsZ, confirming that modifications to the benzamide structure could enhance antibacterial potency .

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions such as nickel, leading to changes in its fluorescence properties. This interaction can be used to monitor the presence and concentration of metal ions in various environments .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and available physicochemical

Key Observations :

- Steric Considerations : The 3,4-dimethylbenzoyl analog () introduces steric bulk, which may reduce reactivity in sterically sensitive reactions or binding interactions .

- Molecular Weight : The bromo analog () has a significantly higher molecular weight (292.13 vs. ~245–260 estimated for the fluoro compound), impacting solubility and diffusion properties .

Biological Activity

2-(2-Fluorobenzoyl)-6-methoxypyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, based on various studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a fluorobenzoyl and a methoxy group, contributing to its biological activity.

1. Anti-inflammatory Activity

Several studies have investigated the compound's inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

- Research Findings :

- In a study assessing various indolizine derivatives, compounds similar to this compound exhibited significant COX-2 inhibition with IC50 values ranging from 5.84 µM to 8.49 µM, comparable to known inhibitors like indomethacin .

- The presence of electron-withdrawing groups on the benzoyl moiety was found to enhance COX-2 inhibitory activity, indicating that structural modifications can optimize efficacy .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| This compound | TBD | Similar to indomethacin |

| Indomethacin | 6.84 | Standard COX-2 inhibitor |

2. Anticancer Activity

The compound has also been evaluated for its potential anticancer properties.

- Case Study :

- A library of pyridine derivatives was synthesized and tested against prostate cancer cell lines (LNCaP). Compounds showed notable inhibition of androgen receptor-mediated transcription, with some derivatives achieving up to 90% inhibition at concentrations of 5 µM .

- The structure-activity relationship (SAR) indicated that specific substitutions significantly influenced the anticancer activity, suggesting that further modifications could enhance therapeutic efficacy .

3. Antimicrobial Activity

Research into the antimicrobial properties of related compounds has indicated potential efficacy against various pathogens.

- Findings :

The biological activities of this compound are primarily attributed to its ability to interact with specific enzyme targets:

- COX-2 Inhibition : The compound likely binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

- Anticancer Mechanism : Inhibition of androgen receptor signaling pathways in prostate cancer cells may occur through competitive binding or allosteric modulation.

Q & A

Q. What are common synthetic routes for preparing 2-(2-Fluorobenzoyl)-6-methoxypyridine, and how are intermediates validated?

Methodological Answer: The synthesis typically involves:

- Step 1 : Starting with halogenated pyridine derivatives (e.g., 2-fluoro-6-methoxypyridine) as precursors .

- Step 2 : Introducing the benzoyl group via Friedel-Crafts acylation or palladium-catalyzed coupling, using 2-fluorobenzoyl chloride as the acylating agent .

- Validation : Intermediates are characterized via / NMR and LC-MS to confirm regioselectivity and purity. For example, fluorinated intermediates require NMR to verify substitution patterns .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies carbonyl (C=O, ~1680 cm) and methoxy (C-O, ~1250 cm) groups .

- NMR : NMR distinguishes aromatic protons (δ 6.5–8.5 ppm), while NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the study of this compound’s electronic properties?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation energy, as validated by Becke’s work on thermochemical accuracy .

- Basis Sets : 6-31G(d,p) for geometry optimization, augmented with polarizable continuum models (PCM) for solvent effects .

- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy. For example, Murugavel et al. demonstrated this approach for pyridine derivatives .

Q. How to resolve contradictions in crystallographic data for fluorinated pyridine derivatives?

Methodological Answer:

- Refinement Software : Use SHELXL for high-resolution refinement, leveraging its robust handling of disorder and twinning .

- Validation Tools : Check R-factors (<5%) and residual electron density maps. Compare with structurally related compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol ).

- Data Sources : Cross-reference Cambridge Structural Database (CSD) entries to identify systematic errors .

Q. What strategies address discrepancies between experimental and computational binding affinity data in molecular docking studies?

Methodological Answer:

- Scoring Function Calibration : Use AutoDock Vina’s hybrid scoring function, which combines empirical and knowledge-based terms .

- Ensemble Docking : Account for protein flexibility by docking into multiple receptor conformations.

- Experimental Cross-Validation : Validate docking poses with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Q. How to analyze the compound’s pharmacokinetic properties (ADMET) for drug discovery applications?

Methodological Answer:

- In Silico Tools : SwissADME or ADMETLab2.0 to predict absorption (e.g., LogP <5), CYP450 inhibition, and toxicity.

- Experimental Validation : Microsomal stability assays (e.g., human liver microsomes) to confirm metabolic stability .

- Case Study : Murugavel et al. integrated ADMET predictions with in vitro anticancer activity for a related pyridine derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.